molecular formula C25H31N3O6S B2976934 N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide CAS No. 1025033-10-6

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide

Cat. No.: B2976934
CAS No.: 1025033-10-6
M. Wt: 501.6
InChI Key: KKLYRJWXCSPLBW-UHFFFAOYSA-N
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Description

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a tosyl group, and a methoxybenzamide moiety

Scientific Research Applications

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the piperazine derivative: This step involves the reaction of piperazine with butyryl chloride under basic conditions to form 4-butyrylpiperazine.

    Introduction of the tosyl group: The piperazine derivative is then reacted with tosyl chloride in the presence of a base to introduce the tosyl group.

    Coupling with 4-methoxybenzamide: The final step involves coupling the tosylated piperazine derivative with 4-methoxybenzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism by which N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide is unique due to its specific structural features, such as the combination of a piperazine ring and a tosyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other CDK inhibitors.

Properties

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6S/c1-4-5-22(29)27-14-16-28(17-15-27)25(31)24(35(32,33)21-12-6-18(2)7-13-21)26-23(30)19-8-10-20(34-3)11-9-19/h6-13,24H,4-5,14-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLYRJWXCSPLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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